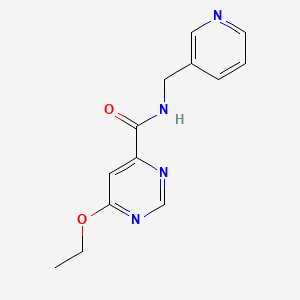

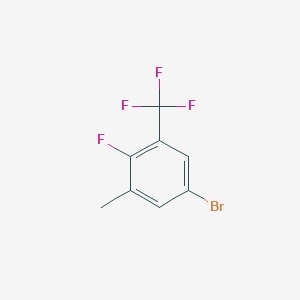

![molecular formula C9H12O2 B2503359 2-Methylidenespiro[3.3]heptane-6-carboxylic acid CAS No. 2248366-74-5](/img/structure/B2503359.png)

2-Methylidenespiro[3.3]heptane-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related bicyclic compounds involves multi-step sequences and the use of various catalysts and reagents. For instance, the synthesis of tetrahydrofuran derivatives starts from 5-norborne-2-ol and involves a base-catalyzed methanolysis-rearrangement, followed by deprotection and ring opening catalyzed by RuCl(3)/NaIO(4) to yield the title compounds . Similarly, the synthesis of a 2,6-diazaspiro[3.3]heptane building block is reported to be concise and scalable, demonstrating the potential for efficient synthesis of spirocyclic compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallographic techniques. For example, the conformationally restricted methionine analogue has its crystal and molecular structure reported, which provides valuable information on the stereochemistry and conformation of bicyclic compounds . This information is crucial for understanding the 3D arrangement of atoms in 2-Methylidenespiro[3.3]heptane-6-carboxylic acid and its potential interactions.

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functional group transformations and reactivity patterns. For instance, the amination of lithium enolate with O-(mesitylenesulfonyl)hydroxylamine followed by hydrolysis is used to synthesize an amino acid derivative . This indicates that similar strategies could be applied to the functionalization of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their synthesis and molecular structure. For example, the electrochemical oxidation of a methionine analogue reveals specific oxidation potentials and the formation of sulfoxides, suggesting that similar bicyclic compounds may undergo oxidation under controlled conditions . This information can be extrapolated to predict the reactivity and stability of 2-Methylidenespiro[3.3]heptane-6-carboxylic acid under various conditions.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Spirocyclic Amino Acids : The synthesis of novel amino acids, such as 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, has been explored. These amino acids contribute to the family of sterically constrained amino acids, useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).

Cycloaddition and Cleavage Reactions : Studies have shown that substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates can be obtained via 1,3-dipolar cycloaddition, leading to mixtures of diastereoisomers. Furthermore, reductive cleavage of these compounds with zinc in acetic acid results in the formation of bi- or tricyclic lactams or lactones (Molchanov et al., 2013), (Molchanov, Tran, Stepakov, & Kostikov, 2016).

Enantioselective Synthesis : The enantioselective synthesis of 2,6-dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, has been achieved, providing a pathway to determine the absolute configuration of chiral spiro[3.3]heptane compounds (Murai et al., 2000).

Biocatalytic Desymmetrization : The desymmetrization of a prochiral 6-oxaspiro[3.3]heptane-2-carboxylic acid derivative through ketoreductase-mediated reduction has been utilized to access both enantiomers of axially chiral alcohols and corresponding esters, amino acids, and amino alcohols (O'Dowd et al., 2022).

Applications in Medicinal Chemistry

Antibacterial Drug Development : Compounds like 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines, designed and synthesized for treating respiratory tract infections, have shown potent in vitro antibacterial activity against various pathogens including gram-positive and gram-negative bacteria, as well as atypical strains (Odagiri et al., 2013).

Synthesis of Proline Scaffolds : The enantioselective preparation of 4-methyleneproline scaffolds, which are important in medicinal chemistry, has been reported. This includes the transformation of tert-butyl 4-methyleneprolinate into N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral drugs like ledipasvir (López et al., 2020).

properties

IUPAC Name |

2-methylidenespiro[3.3]heptane-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6-2-9(3-6)4-7(5-9)8(10)11/h7H,1-5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIRGPUCYPFXEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC2(C1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylidenespiro[3.3]heptane-6-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

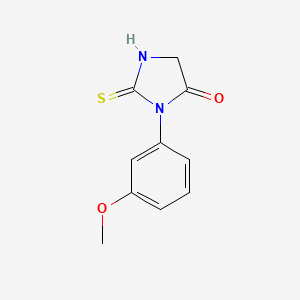

![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)

![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)

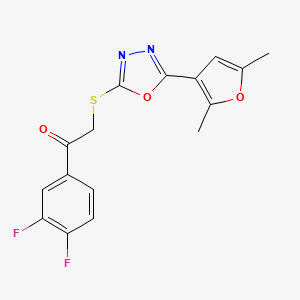

![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

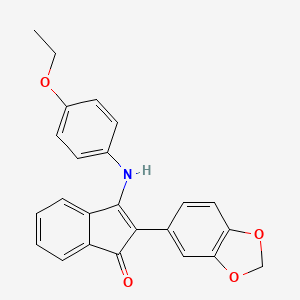

![N-(4-ethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503289.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2503296.png)

![Methyl 1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2503297.png)

![1-[(4-Chlorophenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2503299.png)